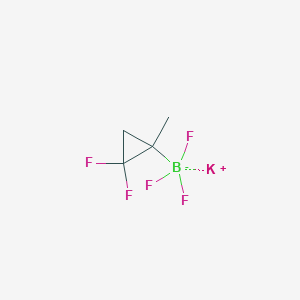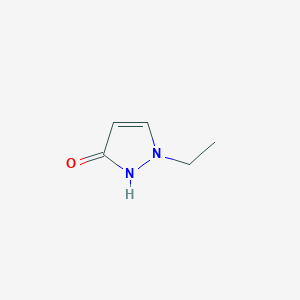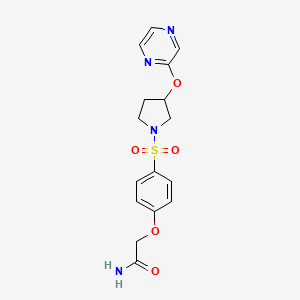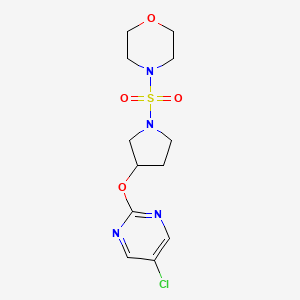
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is a chemical compound with the molecular formula C₄H₅BF₅K and a molecular weight of 197.98 g/mol . This compound is part of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions .
Mécanisme D'action
Target of Action
It’s known that organoboron compounds like this are often used in carbon-carbon bond forming reactions .
Mode of Action
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is likely to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, the compound would interact with a palladium catalyst. The palladium undergoes oxidative addition with electrophilic organic groups, forming a new Pd–C bond. Then, transmetalation occurs, transferring the organoboron group from boron to palladium .
Biochemical Pathways
The compound’s role in sm cross-coupling reactions suggests it could be involved in the synthesis of complex organic molecules .
Result of Action
The result of this compound’s action in SM cross-coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which could have various applications in fields like medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-1-methylcyclopropylboronic acid with potassium bifluoride (KHF₂) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: Though less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases like potassium carbonate (K₂CO₃) in an aqueous or organic solvent.
Oxidation: Requires oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
The major products formed from these reactions include various substituted cyclopropyl derivatives, which are valuable intermediates in organic synthesis .
Applications De Recherche Scientifique
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium vinyltrifluoroborate
Uniqueness
Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is unique due to the presence of the difluoromethylcyclopropyl group, which imparts distinct reactivity and stability compared to other organotrifluoroborates . This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .
Propriétés
IUPAC Name |
potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDUOZHWPQEBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1(F)F)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BF5K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2416056-34-1 |
Source


|
| Record name | potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-ethyl 4-(3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3001876.png)
![N-(2-ethylphenyl)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B3001877.png)
![3-Chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B3001879.png)

![3-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B3001883.png)


![methyl 2-[5-(4-methylphenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetate](/img/structure/B3001888.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B3001889.png)

![Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate](/img/structure/B3001894.png)


![N-(2,5-difluorophenyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B3001897.png)
